molecular formula C7H8N2O2 B588292 Pyrazinoic Acid-d3 Ethyl Ester CAS No. 1246815-81-5

Pyrazinoic Acid-d3 Ethyl Ester

Cat. No.: B588292
CAS No.: 1246815-81-5
M. Wt: 155.171
InChI Key: SZYQPTAROQANMV-QGZYMEECSA-N
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Description

Contextual Significance of Pyrazinoic Acid and its Esters in Biomedical Science

Pyrazinamide (B1679903) (PZA) is a cornerstone of modern combination therapy for tuberculosis, primarily due to its ability to shorten the treatment duration from 9-12 months to 6 months. nih.govasm.org Its effectiveness lies in its activity against semi-dormant or persistent tubercle bacilli residing in the acidic environment of phagosomes, which are not effectively targeted by other drugs. nih.govasm.org

PZA itself is a prodrug, meaning it is inactive until it is converted into its active form within the body. asm.orgnih.gov Inside the Mycobacterium tuberculosis bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes PZA into pyrazinoic acid (POA), the active antibacterial agent. asm.orgasm.orgnih.gov The accumulation of POA is believed to disrupt membrane potential and interfere with energy production, ultimately killing the bacteria. drugbank.comnih.govoup.com The mechanism of action, however, is still a subject of debate, with other proposed targets including fatty acid synthase I (FAS I) and ribosomal protein S1 (RpsA). drugbank.com More recent findings suggest that POA acts as a protonophore, uncoupling oxidative phosphorylation and disrupting the proton motive force. nih.gov

A significant challenge in tuberculosis treatment is the emergence of PZA-resistant strains of M. tuberculosis. nih.govasm.org The most common cause of resistance is a mutation in the pncA gene, which prevents the conversion of PZA to active POA. asm.orgasm.orgresearchgate.net To circumvent this resistance mechanism, researchers have developed pyrazinoic acid esters (PAEs) as alternative prodrugs. asm.orgplos.orgscielo.br These esters can be hydrolyzed by other mycobacterial enzymes (esterases) to release POA, thereby bypassing the need for a functional pyrazinamidase. nih.govunesp.br

Research has shown that various PAEs are effective against both PZA-sensitive and PZA-resistant strains of M. tuberculosis. asm.orgresearchgate.netnih.gov Studies have demonstrated that lipophilic ester prodrugs can be active at concentrations up to 10-fold lower than PZA against sensitive strains and show suitable stability in plasma. nih.gov Furthermore, these esters have shown activity against naturally PZA-resistant species like M. bovis and M. avium. asm.orgresearchgate.net The efficacy of these esters is linked not only to the release of POA but also, in some cases, to the intrinsic antimycobacterial activity of the alcohol moiety released upon hydrolysis. asm.orgresearchgate.net

CompoundMycobacterium StrainpHMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Pyrazinamide (PZA)M. tuberculosis (susceptible)5.9100 nih.gov
Pyrazinoic Acid (POA)M. tuberculosis (susceptible)5.9100 nih.gov
POA Ester (E-12)M. tuberculosis (susceptible)5.920 nih.gov
POA Ester (E-14)M. tuberculosis (susceptible)5.920 nih.gov
POA Ester (E-16)M. tuberculosis (susceptible)5.920 nih.gov
Hexyl 3-aminopyrazine-2-carboxylateM. tuberculosis H37Rv5.76.25 prolekare.cz

Rationale for Deuterium (B1214612) Isotopic Labeling in Pyrazinoic Acid Ethyl Ester for Advanced Research

Isotopic labeling, particularly with deuterium (a stable, heavy isotope of hydrogen), is a powerful technique in pharmaceutical research and drug development. nih.govisowater.com Replacing hydrogen atoms with deuterium atoms at specific sites in a drug molecule can significantly alter its metabolic fate without changing its fundamental shape or biological activity. nih.gov This is due to the "kinetic isotope effect" (KIE). researchgate.net

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. isowater.comresearchgate.net Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, the presence of a C-D bond at a metabolic "soft spot" can slow down this process. nih.govresearchgate.net

The strategic incorporation of deuterium into a molecule like Pyrazinoic Acid Ethyl Ester offers several advantages for advanced research:

Altered Pharmacokinetics: By slowing metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure (bioavailability), and more consistent plasma concentrations. researchgate.netnih.gov This could potentially allow for less frequent dosing. isowater.com

Metabolic Shunting: Deuteration can redirect metabolism away from pathways that produce toxic or reactive metabolites, thereby improving the safety profile of a drug. researchgate.netnih.gov

Mechanistic Studies: Deuterated compounds are invaluable tools for studying drug metabolism and pharmacokinetics (DMPK). nih.govgoogle.com By comparing the metabolic profiles of the deuterated and non-deuterated versions of a compound, researchers can identify the primary sites of metabolism and the enzymes involved. nih.govresearchgate.net

Internal Standards: Pyrazinoic Acid-d3 Ethyl Ester serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry. usbio.netscbt.comcymitquimica.com Because it is chemically identical to the non-labeled compound but has a different mass, it can be added to biological samples (like plasma or tissue homogenates) to accurately measure the concentration of the parent drug, correcting for any loss during sample preparation and analysis.

Overview of Research Trajectories Involving this compound

The primary application of this compound is as a labeled internal standard for research purposes. usbio.netscbt.comamericanchemicalsuppliers.com Its use is central to preclinical and clinical studies that aim to precisely quantify the concentration of Pyrazinoic Acid Ethyl Ester and its primary active metabolite, pyrazinoic acid, in various biological matrices.

Specific research trajectories include:

Pharmacokinetic (PK) Studies: Researchers use the deuterated standard to develop and validate sensitive analytical methods (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS) to characterize the absorption, distribution, metabolism, and excretion (ADME) of non-labeled Pyrazinoic Acid Ethyl Ester. nih.gov This is crucial for understanding how the prodrug behaves in a biological system and for scaling dosage between different animal models and humans. nih.gov

Metabolite Identification: By administering the non-deuterated ester and using this compound as a standard, researchers can accurately track the formation of pyrazinoic acid and other potential metabolites over time. nih.govatsjournals.org Comparing the metabolic pathways of the deuterated versus non-deuterated compound can also elucidate the specific metabolic sites on the molecule. nih.gov

Prodrug Activation Studies: Research focuses on the rate and extent of conversion of PAEs to the active POA within different environments, such as in plasma, liver homogenates, or within mycobacterial cells. nih.gov this compound can be used as a tool to study the kinetics of this activation process by mycobacterial esterases, which is fundamental to overcoming PZA resistance. nih.gov

Drug Delivery System Evaluation: Novel drug delivery systems, such as inhaled dry powders or aerosols containing PAEs, are being investigated to deliver the drug directly to the lungs, the primary site of tuberculosis infection. plos.orgnih.gov Quantitative analysis using a deuterated standard is essential to determine the local concentration of the drug in lung tissue and epithelial lining fluid, and to assess the efficacy of these targeted delivery methods. plos.orgnih.gov

While direct therapeutic studies on this compound itself are not the primary focus, its role as an analytical tool is indispensable for the advancement and potential clinical development of the entire class of pyrazinoic acid ester prodrugs.

Properties

CAS No.

1246815-81-5

Molecular Formula

C7H8N2O2

Molecular Weight

155.171

IUPAC Name

ethyl 3,5,6-trideuteriopyrazine-2-carboxylate

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3/i3D,4D,5D

InChI Key

SZYQPTAROQANMV-QGZYMEECSA-N

SMILES

CCOC(=O)C1=NC=CN=C1

Synonyms

Ethyl 2-Pyrazinecarboxylate-d3;  Ethyl Pyrazinecarboxylate-d3;  Ethyl Pyrazinoate-d3; 

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrazinoic Acid D3 Ethyl Ester

Esterification Reactions for Deuterated Pyrazinoic Acid Derivatization

The final step in the synthesis of Pyrazinoic Acid-d3 Ethyl Ester is typically the esterification of Pyrazinoic Acid-d3. Various methods can be employed for this transformation, each with its own advantages and challenges, particularly concerning the preservation of isotopic labeling.

One-Pot Synthesis Strategies

One-pot synthesis offers a streamlined and efficient approach to chemical transformations by minimizing the number of separate reaction and purification steps. For the synthesis of pyrazinoic acid esters, one-pot procedures have been developed that can be adapted for their deuterated counterparts. A notable one-pot method involves the direct reaction of pyrazinoic acid with the corresponding alcohol in the presence of a coupling agent or a catalyst. nih.gov

For instance, a convenient one-pot synthesis of 2-chloroethyl pyrazinoate has been reported, which could theoretically be adapted for the ethyl ester by substituting 2-chloroethanol (B45725) with ethanol (B145695). nih.gov In such a procedure, Pyrazinoic Acid-d3 would be reacted directly with ethanol in the presence of a suitable acid catalyst or dehydrating agent. The choice of catalyst is crucial to avoid any H/D exchange that could compromise the isotopic purity of the final product.

Reagent/CatalystPotential Role in One-Pot SynthesisRef.
Thionyl ChlorideActivates the carboxylic acid for esterification nih.gov
Dicyclohexylcarbodiimide (DCC)Coupling agent for ester formation nih.gov
N,N-Dimethylaminopyridine (DMAP)Catalyst for DCC-mediated esterification nih.gov

Interactive Data Table 1: Reagents for One-Pot Esterification

Optimization of Reaction Conditions for Isotopic Purity and Yield

A primary challenge in the synthesis of deuterated compounds is maintaining high isotopic purity. Reaction conditions must be carefully optimized to maximize the yield of the desired ester while preventing the loss of deuterium (B1214612) atoms.

Key parameters for optimization include:

Solvent: The choice of solvent is critical. Aprotic solvents are generally preferred to minimize the risk of H/D exchange. Deuterated solvents can also be used to maintain the isotopic integrity of the system.

Temperature: Lower reaction temperatures are often favored to reduce the rate of potential side reactions, including any that might lead to deuterium loss.

Catalyst: The acidity and nature of the catalyst must be carefully selected. Strong acids could potentially catalyze back-exchange of deuterium atoms with protons from any residual water or the solvent.

Reaction Time: The reaction time should be optimized to ensure complete conversion to the ester without prolonged exposure to conditions that could degrade the product or reduce isotopic purity.

ParameterCondition for High Isotopic PurityRationale
Solvent Aprotic (e.g., Dichloromethane, THF)Minimizes source of exchangeable protons.
Temperature -10°C to Room TemperatureReduces the rate of potential H/D exchange reactions.
Catalyst Mild, non-acidic coupling agents (e.g., DCC/DMAP)Avoids strong acidic conditions that can promote H/D exchange.
Reaction Time Monitored by TLC or LC-MS for completionPrevents prolonged exposure to reaction conditions.

Interactive Data Table 2: Optimized Reaction Conditions for Isotopic Purity

Precursor Synthesis and Deuterium Incorporation Techniques

The synthesis of this compound begins with the preparation of a suitable deuterated precursor. The strategic incorporation of deuterium atoms onto the pyrazine (B50134) ring is a critical step.

Several methods exist for the deuteration of aromatic and heterocyclic compounds. One common approach is through hydrogen-deuterium (H-D) exchange reactions. These reactions typically involve treating the non-deuterated starting material with a deuterium source, such as deuterated water (D₂O), in the presence of a catalyst. tn-sanso.co.jp Platinum on alumina (B75360) has been shown to be an effective catalyst for H-D exchange in aromatic systems under microwave irradiation. tn-sanso.co.jp

Another strategy involves the synthesis of the pyrazine ring from smaller, already deuterated building blocks. This can offer greater control over the position and number of incorporated deuterium atoms. The specific location of the three deuterium atoms in Pyrazinoic Acid-d3 would dictate the choice of the deuterated starting material.

Methodologies for Large-Scale Research Production

Transitioning from a laboratory-scale synthesis to a large-scale research production of this compound presents several challenges. These include ensuring consistent product quality, maintaining high isotopic enrichment, and managing the cost and availability of deuterated starting materials. bioscientia.de

Flow chemistry offers a promising solution for the large-scale synthesis of deuterated compounds. tn-sanso.co.jp A flow synthesis method using a microwave reactor has been developed for the production of deuterated aromatic compounds. tn-sanso.co.jp This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency and higher throughput compared to traditional batch processes. tn-sanso.co.jp The continuous nature of flow synthesis can also enhance safety when handling reactive intermediates. For large-scale production, optimizing the recovery and recycling of the expensive deuterium source (e.g., D₂O) is also a critical economic consideration. tn-sanso.co.jpbioscientia.de

Advanced Analytical Approaches Utilizing Pyrazinoic Acid D3 Ethyl Ester

Application of Isotopic Labeling in Mass Spectrometry-Based Quantitation

The incorporation of deuterium (B1214612) atoms into the Pyrazinoic Acid Ethyl Ester molecule imparts a mass shift without significantly altering its chemical properties. This characteristic is fundamental to its application in mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). aptochem.com Stable isotope-labeled standards, such as Pyrazinoic Acid-d3 Ethyl Ester, are considered the most suitable internal standards for quantitative bioanalysis. aptochem.comtexilajournal.com They co-elute with the unlabeled analyte and experience similar extraction efficiencies and ionization suppression or enhancement effects, thereby providing a reliable means to correct for variations during sample preparation and analysis. texilajournal.com

The development of a robust LC-MS/MS method is crucial for detecting the trace amounts of pyrazinoic acid often found in biological samples. A highly sensitive and rapid LC-MS/MS method for the simultaneous determination of pyrazinamide (B1679903) and its metabolites, including pyrazinoic acid, has been successfully developed. nih.gov In such a method, this compound would be the ideal internal standard for the quantification of pyrazinoic acid ethyl ester, or for pyrazinoic acid itself following a simple hydrolysis step.

The process involves optimizing both the chromatographic separation and the mass spectrometric detection. For mass spectrometry, the instrument is typically operated in the positive electrospray ionization (ESI) mode, and detection is performed using Multiple Reaction Monitoring (MRM). researchgate.netakjournals.com The MRM transitions are specific precursor-to-product ion fragments for both the analyte and the internal standard. For the unlabeled pyrazinoic acid, a common transition is m/z 125.0 → 80.9. nih.gov For this compound, the precursor and product ions would be shifted by 3 mass units, ensuring no cross-talk between the analyte and the internal standard channels.

A typical LC-MS/MS method for the analysis of pyrazinoic acid would involve a liquid-liquid extraction of the analyte and internal standard from plasma under acidic conditions, followed by chromatographic separation on a C18 column. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Pyrazinoic Acid Analysis

Parameter Value
Chromatography
Column Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase Methanol (B129727) and 0.1% Acetic Acid (65:35, v/v) researchgate.net
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Run Time 4.0 min researchgate.net
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
MRM Transition (Analyte) m/z 125.0 → 80.9 (for Pyrazinoic Acid) nih.gov
MRM Transition (IS) m/z 156.1 → 112.1 (Hypothetical for this compound)

This table presents typical parameters derived from established methods for pyrazinoic acid analysis and hypothetical values for its deuterated ethyl ester internal standard.

The primary role of this compound in bioanalytical assays is to serve as an internal standard. aptochem.com An internal standard is a compound added to samples in a known quantity to enable the quantification of an analyte. clearsynth.com The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical physicochemical properties. aptochem.com This ensures that any loss of analyte during sample extraction, or any variability in injection volume or ionization efficiency, is mirrored by the internal standard. texilajournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Confirmation in Derivatization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for confirming the success of derivatization and isotopic labeling. nih.gov In the context of this compound, NMR would be used to verify its chemical structure, confirm the position of the deuterium labels, and assess its isotopic purity.

Detailed NMR studies on derivatives of pyrazinecarboxylic acid (pyrazinoic acid) have been conducted, providing a complete and unambiguous assignment of ¹H, ¹³C, and ¹⁵N chemical shifts and coupling constants. nih.gov By comparing the NMR spectra of this compound with its non-deuterated counterpart, researchers can confirm the site-specific incorporation of deuterium. The absence of specific proton signals in the ¹H NMR spectrum and the characteristic changes in the ¹³C NMR spectrum (e.g., the triplet pattern for a CD group) would provide definitive evidence of deuteration.

Chromatographic Separation Techniques for this compound and its Metabolites

Effective chromatographic separation is a prerequisite for accurate quantitation by mass spectrometry. The goal is to separate the analyte and internal standard from other endogenous components in the biological matrix to minimize interference. oup.com this compound, being chemically almost identical to its unlabeled counterpart, will have a very similar chromatographic behavior. aptochem.com

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most common techniques for the separation of pyrazinamide and its metabolites. oup.comnih.govfrontiersin.org A C18 column is frequently used, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (often containing a small amount of acid like formic or acetic acid to control the ionization state of the analytes). researchgate.netoup.com

For the separation of pyrazinoic acid and its more polar metabolites, such as 5-hydroxypyrazinoic acid, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) could also be employed. nih.govresearchgate.net Ion-pair chromatography involves adding an ion-pairing reagent to the mobile phase to enhance the retention of ionic analytes on a reversed-phase column. nih.gov

Table 2: Representative Chromatographic Conditions for Pyrazinamide and Metabolites

Parameter Method 1: Reversed-Phase researchgate.net Method 2: Ion-Pair Chromatography nih.gov
Column Type Zorbax Eclipse XDB C18 Reversed-Phase C18
Mobile Phase Methanol:0.1% Acetic Acid Acetonitrile, phosphate (B84403) buffer, ion-pairing agent
Detection MS/MS UV or MS/MS

This table summarizes typical conditions from different chromatographic methods used for the analysis of pyrazinamide and its metabolites, which would be applicable for this compound.

The development of a separation method would aim to achieve baseline resolution of the key metabolites from each other and from any interfering matrix components within a short analysis time, making the assay suitable for high-throughput applications. nih.gov

Investigative Research on Biological and Biochemical Interactions of Pyrazinoic Acid D3 Ethyl Ester

Elucidation of Metabolic Pathways and Enzymatic Transformations

The metabolic activation of pyrazinamide (B1679903) (PZA), a cornerstone drug in tuberculosis therapy, is a critical step for its antimycobacterial effect. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. However, the emergence of PZA-resistant strains of Mycobacterium tuberculosis, often due to mutations in the gene encoding pyrazinamidase, has necessitated the exploration of alternative activation pathways. Pyrazinoic acid esters, including the deuterated analogue Pyrazinoic Acid-d3 Ethyl Ester, have been investigated as a means to bypass this primary resistance mechanism.

Studies on Esterase-Mediated Hydrolysis of Pyrazinoic Acid Esters

Research has demonstrated that pyrazinoic acid esters can be hydrolyzed by mycobacterial esterases to release the active pyrazinoic acid. This process is independent of the pyrazinamidase enzyme that activates PZA. The hydrolysis of these esters within the mycobacterial cell effectively circumvents the most common mechanism of PZA resistance.

Studies have shown that various lipophilic ester and amide derivatives of POA can be synthesized to survive transport in plasma and be activated by mycobacterial homogenates. While amides tend to be more stable in plasma, they exhibit lower antimycobacterial activity due to their resistance to activation. In contrast, esters are more readily activated by mycobacterial esterases, transforming into POA at a rate sufficient for therapeutic effect. The efficiency of this hydrolysis is a key factor in the efficacy of these ester prodrugs.

The enzymatic conversion of an ester bond to a carboxylic acid and an alcohol is a reaction catalyzed by esterases, which are a diverse group of enzymes found in a wide range of organisms, including mycobacteria. The substrate promiscuity of these enzymes allows them to act on a variety of ester-containing compounds, including synthetic prodrugs like pyrazinoic acid esters.

Investigation of Pyrazinamidase-Independent Activation Mechanisms

The primary mechanism for pyrazinamidase-independent activation of pyrazinoic acid esters is through the action of other mycobacterial hydrolases, such as esterases. This alternative activation pathway is the basis for the activity of these esters against PZA-resistant strains of M. tuberculosis. By not relying on the PncA-encoded pyrazinamidase, these compounds can effectively deliver the active POA inside the mycobacterium.

Recent research has also explored other amidase-dependent, yet PncA-independent, activation pathways for different types of pyrazinoic acid prodrugs, highlighting the ongoing effort to find novel ways to deliver POA to resistant mycobacteria.

Tracing of Deuterated Analogue in Biochemical Cascades

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic studies. The "d3" designation indicates that three hydrogen atoms in the ethyl group have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling allows researchers to track the molecule and its metabolites through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

By introducing this compound to a biological system, such as a mycobacterial culture, scientists can follow the fate of the deuterated ethyl group and the pyrazinoic acid core after hydrolysis. This can provide valuable information on the rate of esterase activity, the intracellular concentration of the prodrug and its active form, and the potential for further metabolism of the released components.

While the principles of stable isotope tracing are well-established and this compound is commercially available as a tool for such investigations, specific published research detailing the tracing of this particular deuterated analogue in mycobacterial biochemical cascades is not extensively available in the public domain. Such studies would be invaluable in providing a more detailed understanding of the pharmacokinetics and metabolic fate of this class of prodrugs within the target pathogen.

Exploration of Antimycobacterial Activity and Resistance Mechanisms

The evaluation of the antimycobacterial activity of this compound and its non-deuterated counterparts is crucial for determining their potential as therapeutic agents. A significant focus of this research has been on their efficacy against mycobacterial species that are either naturally resistant to PZA or have acquired resistance.

Evaluation of this compound Efficacy Against Mycobacterium Species

Studies have shown that pyrazinoic acid esters are active against a range of Mycobacterium species. Their efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Research has demonstrated that several pyrazinoate esters exhibit substantially better activity than PZA against susceptible isolates of M. tuberculosis. Furthermore, these esters have shown activity against Mycobacterium bovis and Mycobacterium kansasii, two species that are naturally resistant to PZA. However, their activity against the Mycobacterium avium complex has been reported to be limited. The increased lipophilicity of the esters compared to POA is thought to facilitate their penetration through the mycobacterial cell wall.

The table below presents a summary of the in vitro antimycobacterial activity of various pyrazinoic acid esters against different Mycobacterium species, as reported in the literature.

CompoundMycobacterium SpeciesMIC (µg/mL)
PyrazinamideM. tuberculosis H37Rv100
Pyrazinoic AcidM. tuberculosis H37Rv>100
n-Propyl PyrazinoateM. tuberculosis H37Rv<3.12
Isopropyl PyrazinoateM. tuberculosis H37Rv<3.12
n-Butyl PyrazinoateM. tuberculosis H37Rv<3.12
PyrazinamideM. bovis>100
n-Propyl PyrazinoateM. bovis6.25
Isopropyl PyrazinoateM. bovis6.25
n-Butyl PyrazinoateM. bovis6.25
PyrazinamideM. kansasii>100
n-Propyl PyrazinoateM. kansasii6.25
Isopropyl PyrazinoateM. kansasii6.25
n-Butyl PyrazinoateM. kansasii6.25

Analysis of Activity in Pyrazinamide-Resistant Mycobacterium tuberculosis Strains

A key advantage of pyrazinoic acid esters is their demonstrated activity against PZA-resistant strains of M. tuberculosis. This activity is a direct consequence of their pyrazinamidase-independent activation mechanism. Clinical resistance to PZA is most commonly associated with mutations in the pncA gene, leading to a non-functional pyrazinamidase enzyme. Since pyrazinoic acid esters are activated by other enzymes, they can bypass this resistance mechanism.

Studies have reported that pyrazinoic acid derivatives possess antibacterial efficacy both in vitro and ex vivo against several strains of M. tuberculosis with acquired resistance to PZA. The cleavage of the ester prodrugs into POA and a long-chain alcohol is the likely mechanism for overcoming this resistance.

The table below provides a comparative view of the MIC values of PZA and a representative pyrazinoic acid ester against PZA-susceptible and PZA-resistant strains of M. tuberculosis.

CompoundM. tuberculosis StrainPZA SusceptibilityMIC (µg/mL)
PyrazinamideATCC 27294Susceptible100
Pyrazinoic Acid Ester (generic)ATCC 27294Susceptible20
PyrazinamideClinical Isolate 1Resistant>1000
Pyrazinoic Acid Ester (generic)Clinical Isolate 1Resistant100
PyrazinamideClinical Isolate 2Resistant>1000
Pyrazinoic Acid Ester (generic)Clinical Isolate 2Resistant100

Mechanistic Research on Mycobacterial Target Interactions

The ethyl ester of pyrazinoic acid acts as a prodrug, which upon hydrolysis is converted to its active form, pyrazinoic acid (POA). Research into the mechanisms of POA has identified key mycobacterial targets. One primary target is the enzyme PanD (aspartate decarboxylase), which is a critical component of the coenzyme A biosynthetic pathway in Mycobacterium tuberculosis (M.tb). nih.govumn.edu POA has been shown to induce the targeted degradation of PanD, disrupting this essential pathway. nih.govumn.edudigitellinc.com The interaction is specific, as structural studies have revealed that the carboxylic acid group of POA is essential for binding to the target enzyme. nih.gov

Another significant target of pyrazinoic acid and its analogs is the Fatty Acid Synthase I (FASI) system in mycobacteria. nih.govnih.gov Both pyrazinamide (PZA), the parent prodrug, and its analog 5-chloro-pyrazinamide (5-Cl-PZA) have been found to markedly inhibit the activity of M. tuberculosis FASI. nih.gov This inhibition disrupts the biosynthesis of crucial fatty acids, ranging from C16 to C26. nih.gov The inhibition of FASI by these compounds is both concentration-dependent and structure-dependent, affected by substitutions on the pyrazine (B50134) ring and the nature of the ester group. nih.gov

Studies on Uncoupler Activity and Membrane Potential Disruption

A significant body of research has demonstrated that the active form of the prodrug, pyrazinoic acid, functions as a protonophore, or an uncoupling agent, that disrupts the membrane energetics of Mycobacterium tuberculosis. nih.govjohnshopkins.edunih.gov This mechanism is pH-dependent. nih.gov According to the prevailing hypothesis, in an acidic environment, the protonated, and therefore less polar, form of pyrazinoic acid can readily enter the mycobacterial cell. nih.gov

Once inside the neutral pH of the cytoplasm, it deprotonates, releasing a proton and acidifying the cell's interior. nih.gov The unprotonated, charged form of POA is then thought to be expelled from the cell via an efflux system. nih.gov This continuous cycle of proton influx effectively disrupts the proton motive force across the bacterial membrane. nih.govnih.gov The collapse of the membrane potential inhibits membrane transport functions and depletes the cell's reserves of ATP, ultimately contributing to bacterial death. nih.govjohnshopkins.eduresearchgate.net This disruption of membrane energetics is considered a primary mechanism of action for pyrazinoic acid. nih.govresearchgate.net

Inhibition of Fatty Acid Synthesis in Mycobacterial Systems

Pyrazinoic acid and its ester derivatives have been shown to interfere with fatty acid synthesis in replicating tubercle bacilli. drugbank.com Specifically, these compounds target the Fatty Acid Synthase type I (FASI) enzyme system. nih.govdrugbank.com Studies have demonstrated that treatment with pyrazinoic acid and n-propyl pyrazinoate can diminish palmitic acid biosynthesis by 97% and 96%, respectively. drugbank.com

The inhibitory action is dependent on the chemical structure, with both the pyrazine nucleus and the acyl group playing a role in the inhibition of FASI. nih.govdrugbank.com While FASI is identified as a primary target for PZA and its analogs, some research suggests the mechanism may be complex. nih.gov For instance, one study found that while 5-chloro-pyrazinamide irreversibly inhibited fatty acid synthesis, pyrazinoic acid itself did not directly inhibit the purified FASI enzyme, indicating that it may not be the immediate molecular target but rather part of a broader disruption of the fatty acid synthesis pathway. researchgate.net

Research into Antiparasitic Activity of Pyrazinoic Acid Esters

Recent research has explored the repurposing of pyrazinoic acid esters as antiparasitic agents, extending their known biological activity beyond the antimycobacterial sphere.

A study investigating the antiparasitic potential of pyrazinoic acid and its ester derivatives found significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In this research, pyrazinoic acid's methyl and ethyl esters were evaluated for their ability to reduce parasite infection in mammalian cells. nih.govresearchgate.net The results demonstrated that both the methyl and ethyl esters significantly curtailed the infection rate at a concentration of 100 μg/mL, performing in a manner similar to the standard antitrypanosomal drug, benznidazole. nih.gov Furthermore, all tested compounds, including pyrazinoic acid and its esters, were effective in reducing the number of intracellular parasites. nih.gov A crucial finding was that these compounds did not exhibit significant cytotoxicity against various human cell lines (THP-1, J774, and HeLa), suggesting a considerable selectivity for the parasite over mammalian cells. nih.govresearchgate.net

The antiparasitic activity of pyrazinoic acid was directly compared with its methyl, ethyl, and 2-chloroethyl ester derivatives against Trypanosoma cruzi. nih.gov The study highlighted the efficacy of the methyl and ethyl esters. nih.gov When compared to the standard drug benznidazole, pyrazinoic acid and methyl pyrazinoate were found to be more effective at a concentration of 50 μg/mL. nih.govresearchgate.net The ethyl ester also showed significant activity. nih.gov This was the first report of such compounds being tested against T. cruzi, indicating the potential for pyrazinoates as a class of antiparasitic agents. nih.gov

Comparative Antiparasitic Activity Against Trypanosoma cruzi
CompoundEC₅₀ (μM)
Methyl Pyrazinoate182
Ethyl Pyrazinoate447

EC₅₀ represents the half-maximal effective concentration. Data sourced from a study on pyrazinoates as antiparasitic agents. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The relationship between the chemical structure of pyrazinoic acid esters and their biological activity has been a subject of extensive investigation to guide the design of more potent derivatives.

Structure-Activity Relationship (SAR) studies have established several key principles. The carboxylic acid moiety of pyrazinoic acid is considered essential for its antimycobacterial activity, playing a crucial role in binding to its molecular target, PanD. nih.gov Isosteric replacements of the carboxylic acid have been shown to render the compounds inactive. nih.gov Modifications to the pyrazine ring, however, have proven successful. For instance, substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups have resulted in analogs that are 5 to 10 times more potent than the parent pyrazinoic acid. umn.edudigitellinc.com

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structures and their biological activities. wikipedia.org For pyrazinoic acid esters, QSAR models have been developed to understand the relationship between their antimycobacterial activity and their biostability. nih.gov These models relate the biological activity to a set of predictor variables, which can include physicochemical properties or molecular descriptors. wikipedia.orgresearchgate.net Key descriptors used in modeling the activity of pyrazinoate esters include the n-octanol/water partition coefficient (ClogP), dipole moment, van der Waals surface area, and steric substituent constants. researchgate.net Such validated mathematical models can be valuable tools for predicting the activity of novel chemical structures and for optimizing the design of future antituberculosis agents. researchgate.net

Correlations Between Ester Structure and Biological Activity

The biological activity of pyrazinoate derivatives is intrinsically linked to the chemical structure of the ester moiety. Structure-activity relationship (SAR) studies reveal that modifications to the ester group can significantly influence the antimycobacterial potency and spectrum of these compounds. The primary role of the ester is to act as a lipophilic promoiety, facilitating the transport of the parent molecule, pyrazinoic acid (POA), across the hydrophobic cell wall of mycobacteria. nih.gov

Research has demonstrated that increasing the lipophilicity of the ester can lead to enhanced activity. researchgate.net For instance, the conversion of the highly hydrophilic POA into more lipophilic esters allows the compounds to better penetrate the mycobacterial cell. nih.gov The length and branching of the ester's alkyl chain are critical determinants of this property and, consequently, the compound's efficacy. Studies have shown that long-chain esters are not only potent but also exhibit increased resistance to hydrolysis by plasma esterases, which improves their stability in the host. nih.govnih.gov

Furthermore, modifications to both the pyrazine nucleus and the ester functionality have successfully expanded the antimycobacterial activity to include species that are typically not susceptible to the parent drug, pyrazinamide (PZA), such as Mycobacterium avium and Mycobacterium kansasii. nih.gov For example, compounds like tert-butyl 5-chloropyrazinoate have shown activity 100-fold greater than PZA against M. tuberculosis and possess significantly higher serum stability. nih.gov This indicates that the ester structure not only influences cell penetration but also modulates the compound's stability and spectrum of activity. The essentiality of the carboxylic acid group (generated upon hydrolysis) for activity is also a consistent finding in SAR studies. nih.gov

Table 1: Structure-Activity Relationship of Pyrazinoic Acid Esters

Ester Modification Observation Impact on Biological Activity Reference(s)
Alkyl Chain Length Longer alkyl chains (e.g., n-decyl, n-pentadecyl) increase lipophilicity. Enhanced activity against M. tuberculosis; increased stability against plasma hydrolysis. nih.govnih.gov
Branching Introduction of branched chains (e.g., isobutyl, tert-butyl). Can improve activity and stability compared to linear counterparts. nih.govnih.gov
Substitution on Pyrazine Ring Addition of groups like chloro at the 5-position. Significantly increases potency (up to 100-fold) compared to PZA. nih.gov

| Aromatic Esters | Use of aromatic groups (e.g., benzyl). | Demonstrates potent antimycobacterial activity. | nih.gov |

Computational Approaches in Lead Optimization of Pyrazinoate Derivatives

Computational chemistry and in silico modeling play a pivotal role in the lead optimization of pyrazinoate derivatives. These approaches provide valuable insights into the molecular interactions governing biological activity, helping to rationally design more potent and effective compounds. frontiersin.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are frequently employed. researchgate.netub.ac.idnih.gov

Molecular docking studies are used to simulate the binding of pyrazinoate derivatives to their biological targets. For POA, the active form of these esters, a key target is the PanD enzyme, which is essential for coenzyme A biosynthesis in M. tuberculosis. nih.govdigitellinc.comnih.gov By docking various ester derivatives into the active site of PanD, researchers can predict binding affinities and identify key interactions, guiding the design of analogs with improved target engagement. researchgate.netdigitellinc.com

QSAR studies establish a mathematical relationship between the chemical structures of the pyrazinoate esters and their observed biological activities. nih.gov These models can identify which physicochemical properties, such as lipophilicity (LogP), molecular weight, and electronic properties, are most influential for antimycobacterial potency. A derived QSAR relationship for pyrazinoic acid esters has been shown to be consistent with experimental observations of high activity and biostability in lead compounds. nih.gov ADMET prediction models are used to assess the drug-like properties of new derivatives, filtering out candidates with unfavorable pharmacokinetic profiles early in the discovery process. frontiersin.orgub.ac.id

Table 2: Application of Computational Methods in Pyrazinoate Derivative Optimization

Computational Method Application Purpose Reference(s)
Molecular Docking Simulating the binding of POA and its derivatives to the PanD enzyme. To predict binding affinity and understand key molecular interactions for rational drug design. researchgate.netdigitellinc.com
QSAR Correlating physicochemical properties of esters with antimycobacterial activity. To identify key structural features that enhance potency and biostability. nih.gov
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. To assess drug-likeness and prioritize compounds with favorable properties for further development. frontiersin.orgub.ac.id

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for biological activity. | To guide the design of novel compounds that fit the activity requirements. | nih.gov |

Development and Evaluation of this compound as a Prodrug Component

Strategies for Enhanced Intracellular Accumulation

A primary strategy for enhancing the efficacy of pyrazinoic acid is through its formulation as a prodrug, such as this compound. The active molecule, POA, is hydrophilic and ionized at physiological pH, which hinders its ability to cross the lipid-rich cell wall of mycobacteria. nih.govunifesp.br Esterification masks the ionizable carboxylic acid group, transforming the molecule into a more lipophilic, neutral entity that can more readily diffuse across cellular barriers. nih.gov

This prodrug approach is designed to increase the intracellular concentration of the active agent. researchgate.net Once inside the mycobacterium, the ester is hydrolyzed by intracellular enzymes, releasing POA. nih.gov This mechanism effectively bypasses the poor penetration of POA itself. The strategy is particularly effective because the unique susceptibility of M. tuberculosis to PZA is partly due to an inefficient efflux mechanism for POA; by delivering POA intracellularly via an ester prodrug, this natural advantage can be exploited. nih.gov Furthermore, this approach can overcome resistance in strains that rely on efflux pumps to expel POA, as the prodrug can accumulate to a greater extent before conversion. nih.gov The design of esters with long alkoxy chains has been shown to be a successful strategy, as these compounds are particularly resistant to premature hydrolysis in plasma, allowing them to reach the target cell intact. nih.gov

Table 3: Strategies to Enhance Intracellular Accumulation of Pyrazinoates

Strategy Mechanism Outcome Reference(s)
Increased Lipophilicity Esterification of the polar carboxylic acid group of POA. Facilitates passive diffusion across the hydrophobic mycobacterial cell wall. nih.govunifesp.br
Bypassing Efflux Pumps The neutral ester prodrug is a poor substrate for efflux pumps that expel the charged POA. Higher intracellular concentration of the prodrug, leading to more accumulated POA upon hydrolysis. nih.gov

| Enhanced Plasma Stability | Synthesis of lipophilic esters with long or sterically hindered alkyl chains. | Increased resistance to host esterases, ensuring the intact prodrug reaches the target pathogen. | nih.govnih.gov |

Investigation of Bioactivation Profiles in Cellular Systems

The bioactivation of this compound and related prodrugs within cellular systems is a critical aspect of their mechanism of action. Unlike the parent drug PZA, which requires the mycobacterial enzyme pyrazinamidase (PncA) for its conversion to POA, pyrazinoic acid esters are activated by a different enzymatic pathway. nih.govnih.gov This alternative bioactivation is a key advantage, as a major cause of clinical PZA resistance is the emergence of mutations in the pncA gene, which render the enzyme inactive. digitellinc.comnih.govuberresearch.com

Inside the mycobacterium, pyrazinoate esters are hydrolyzed by one or more native mycobacterial esterases, which cleave the ester bond to release POA and the corresponding alcohol. researchgate.netnih.gov This PncA-independent activation means that these prodrugs can be effective against PZA-resistant strains of M. tuberculosis. nih.gov Studies have shown that POA esters are active against PZA-resistant clinical isolates as well as mycobacterial species that are naturally resistant to PZA, such as M. bovis. nih.govnih.gov The rate of activation can vary depending on the ester structure; while esters are readily activated by mycobacterial esterases, corresponding amide derivatives are more resistant to activation and thus show lower activity. nih.gov This confirms that efficient intracellular hydrolysis is essential for the prodrug's efficacy.

Table 4: Bioactivation Characteristics of Pyrazinoic Acid Esters

Feature Description Implication Reference(s)
Activation Enzyme Mycobacterial esterases. PncA-independent activation pathway. researchgate.netnih.gov
Mechanism Hydrolysis of the ester bond within the mycobacterial cell. Releases the active drug, pyrazinoic acid (POA), at the site of action. nih.gov
Activity in Resistant Strains Effective against M. tuberculosis strains with pncA mutations. Overcomes a common clinical mechanism of PZA resistance. nih.govnih.gov

| Spectrum of Activity | Active against naturally PZA-resistant species like M. bovis and M. avium. | Potential for a broader therapeutic application than PZA itself. | nih.gov |

Table of Mentioned Chemical Compounds

Compound Name
This compound
Pyrazinoic Acid (POA)
Pyrazinamide (PZA)
tert-butyl 5-chloropyrazinoate
Isobutyl pyrazinoate
n-decyl pyrazinoate
n-pentadecyl pyrazinoate

In Vitro and in Vivo Research Models for Pyrazinoic Acid D3 Ethyl Ester Studies

In Vitro Cellular Models for Antimycobacterial and Antiparasitic Efficacy Assessment

In vitro models are the foundational step in drug discovery, offering a controlled environment to assess the direct activity of a compound against a pathogen and its interaction with host cells.

The primary evaluation of any potential antitubercular drug involves testing its ability to inhibit the growth of Mycobacterium tuberculosis (M.tb) in pure culture. For Pyrazinoic Acid-d3 Ethyl Ester, this assessment would follow well-established protocols used for its non-deuterated counterparts. These studies are critical for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the mycobacteria.

Research on various POA esters has demonstrated their effectiveness against not only the standard drug-susceptible M.tb strains (like H37Rv) but also against strains with natural or acquired resistance to PZA. researchgate.netresearchgate.net This is a significant advantage, as PZA resistance is often caused by mutations in the bacterial enzyme (pyrazinamidase) required to convert PZA into its active form, POA. researchgate.netresearchgate.net POA esters are thought to bypass this resistance mechanism as they can be hydrolyzed into the active POA by other mycobacterial enzymes. researchgate.netnih.gov

Studies have utilized a variety of mycobacterial species to determine the spectrum of activity. Beyond M. tuberculosis, activity has been tested against other clinically relevant species such as M. avium, M. kansasii, and M. bovis. nih.govnih.govresearchgate.net Some substituted pyrazinoic acid esters have shown activity 100 to 1000 times greater than that of PZA against M. tuberculosis. nih.gov The evaluation of this compound would involve similar comparative MIC testing across a panel of these mycobacterial strains.

Table 1: Representative Mycobacterial Strains for In Vitro Efficacy Testing

Mycobacterium Species Strain Example Relevance in Research
Mycobacterium tuberculosisH37Rv (ATCC 27294)Standard laboratory strain for primary screening of antitubercular drugs. researchgate.net
Mycobacterium tuberculosisPZA-Resistant Clinical IsolatesEssential for evaluating efficacy against drug-resistant TB. researchgate.netresearchgate.net
Mycobacterium bovis-A species naturally resistant to PZA; used to test bypass mechanisms. researchgate.net
Mycobacterium avium-A non-tuberculous mycobacterium, often causing infections in immunocompromised individuals. researchgate.netnih.gov
Mycobacterium kansasii-Another non-tuberculous mycobacterium used to assess the broad-spectrum activity of new compounds. nih.gov

While pure culture assays are vital, understanding how a drug behaves in the context of a host cell is equally important. M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages. Therefore, mammalian cell lines are used to create host-pathogen interaction models. These models help to assess a compound's ability to penetrate host cells and act on the bacteria within.

For a compound like this compound, the first step involving mammalian cells is often cytotoxicity testing. Cell lines such as the human liver carcinoma cell line (HepG2) and the murine macrophage cell line (J774A.1) are used to determine the concentration at which the compound becomes toxic to host cells (IC50). researchgate.net This data is crucial for calculating the selectivity index (SI = IC50/MIC), a measure of a drug's therapeutic window.

More complex models are emerging to better replicate the human lung environment. These include 3D cell culture systems and human lung organoids, which can incorporate various cell types like epithelial cells, fibroblasts, and macrophages. ijpsjournal.comacs.org These advanced models allow for the study of early granuloma formation and host immune responses, providing a more physiologically relevant platform to test the efficacy of new drug candidates and host-directed therapies. ijpsjournal.com A repurposing study of pyrazinoic acid and its methyl and ethyl esters also showed activity against the parasite Trypanosoma cruzi in mammalian cells, indicating the potential for these compounds to be evaluated as antiparasitic agents using similar host-cell models. semanticscholar.org

Ex Vivo Investigations Using Macrophage Infection Models

Ex vivo models, particularly infected macrophages, bridge the gap between simple in vitro cultures and complex in vivo animal studies. In these models, macrophage cell lines are infected with M. tuberculosis, and the ability of the test compound to kill the intracellular bacteria is measured over time, typically by counting the colony-forming units (CFU) of surviving bacteria. nih.gov

Studies on POA esters have extensively used both murine (e.g., J774A.1) and human (e.g., THP-1) macrophage cell lines. researchgate.netnih.govplos.org These experiments have shown that POA esters are highly effective at clearing intracellular mycobacteria, often more so than PZA or POA itself. nih.gov For instance, certain long-chain POA esters demonstrated approximately 50% higher antimycobacterial activity within J774 macrophages compared to PZA, and at a concentration five times lower. nih.gov

These models are particularly valuable for assessing activity against PZA-resistant M.tb strains within the intracellular environment, which mimics the site of persistent infection in humans. researchgate.netnih.gov The evaluation of this compound in these ex vivo systems would be a critical step to confirm that its activity observed in cell-free cultures translates to the intracellular milieu where the pathogen resides.

Table 2: Common Macrophage Cell Lines for Ex Vivo Studies

Cell Line Origin Key Features and Use
J774A.1Murine (Mouse)Widely used for assessing intracellular killing of M.tb. researchgate.netnih.gov Well-characterized and robust.
THP-1HumanA human monocytic cell line that can be differentiated into macrophage-like cells. Provides a human-relevant context for infection studies. plos.orgasm.org
Bone Marrow-Derived Macrophages (BMDMs)Primary Cells (Mouse)Primary cells that closely represent the function of macrophages in vivo, though more complex to work with than cell lines. plos.org

Preclinical In Vivo Animal Models in Disease Research (e.g., Tuberculosis Infection Models)

Following promising in vitro and ex vivo results, preclinical animal models are employed to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism system. For tuberculosis research, several animal models are used, each with specific advantages.

The guinea pig model is highly regarded because it develops human-like lung pathology, including caseous necrotic granulomas, which are a hallmark of TB. nih.govplos.org This model has been used to test the efficacy of inhaled POA esters. researchgate.netnih.gov In one study, an inhaled dry powder combination of POA and a pyrazinoic acid ester (PAE), when combined with oral rifampicin, was effective at reducing both necrotic and non-necrotic granulomas in the lungs, spleen, and liver of infected guinea pigs. nih.govplos.org This demonstrates both local and systemic effects and suggests a novel mechanism for resolving the persistent bacterial populations within these lesions. plos.org

The mouse model , particularly using strains like BALB/c and C3HeB/FeJ, is the most common for initial in vivo efficacy and pharmacokinetic studies due to cost-effectiveness and the availability of genetic tools. nih.govasm.org Studies have used mouse models to evaluate orally administered POA, showing that high systemic exposure was required for modest bactericidal activity, suggesting that efficient delivery to the site of infection is key. nih.govasm.org The C3HeB/FeJ (Kramnik) mouse strain is notable for forming necrotic granulomas, making it more pathologically similar to human TB than standard BALB/c mice and more refractory to drug therapy, thus providing a stringent test for new compounds. asm.org

Rabbit models have also been utilized, primarily to study the pharmacokinetics and distribution of antitubercular agents into pulmonary lesions and to assess host-mediated conversion of PZA to POA. nih.govasm.org

For a novel compound like this compound, these animal models would be essential to determine if the theoretical benefits of deuteration—such as improved metabolic stability and a longer half-life—translate into enhanced efficacy in vivo. nih.gov

Table 3: Preclinical Animal Models for Tuberculosis Research

Animal Model Key Characteristics Application for POA Ester Research
Guinea Pig Develops human-like caseous necrotic granulomas.Testing efficacy of inhaled formulations of POA esters against persistent mycobacteria within granulomas. nih.govplos.orgnih.gov
Mouse (BALB/c) Standard model for acute infection and initial efficacy screening.Evaluating pharmacokinetics and bactericidal activity of orally administered POA and its esters. nih.govasm.org
Mouse (C3HeB/FeJ) Forms necrotic granulomas, more closely mimicking human pathology.Providing a more stringent test of efficacy against advanced disease and drug-tolerant bacilli. nih.govasm.org
Rabbit Allows for detailed study of drug penetration into different lesion types.Investigating drug distribution and host metabolism of PZA and its analogs. nih.govasm.org

Prospective Directions and Emerging Research Avenues for Pyrazinoic Acid D3 Ethyl Ester

Integration into Multi-Omics Approaches for Comprehensive Mechanistic Understanding

The advent of multi-omics—encompassing genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand complex biological systems. frontlinegenomics.comnih.gov Pyrazinoic acid-d3 ethyl ester is uniquely suited for these integrated analyses, primarily due to its nature as a stable isotope-labeled compound.

As a tracer in metabolomics, the compound can be used to delineate the metabolic fate and bioactivation pathways of pyrazinoic acid esters within a biological system. mdpi.com Researchers can track the conversion of the ester to its active form, pyrazinoic acid (POA), and identify subsequent metabolites with high precision using mass spectrometry. nih.govnih.gov This is particularly salient given that the mechanism of POA, the active form of the frontline tuberculosis drug pyrazinamide (B1679903), is still a subject of investigation, with evidence pointing towards roles in disrupting the proton motive force and inhibiting coenzyme A biosynthesis via the PanD enzyme. nih.govresearchgate.netdigitellinc.comnih.gov By using the deuterated ester, scientists can quantify the flux through these pathways and gain a clearer picture of its metabolic network. nih.gov

Integrating these metabolomic findings with proteomic and transcriptomic data can provide a holistic view of the cellular response. frontlinegenomics.comresearchgate.net For instance, researchers could correlate the metabolic profile of this compound with changes in the expression of proteins and genes involved in mycobacterial metabolism, cell wall synthesis, or stress responses. This multi-omics approach can help to build comprehensive models of the drug's mechanism of action, identify potential off-target effects, and uncover novel biomarkers of efficacy or resistance. frontlinegenomics.comnih.gov

Development of Novel Research Probes and Chemical Tools

The unique physicochemical properties of this compound make it an excellent candidate for development as a novel research probe. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. wikipedia.orgneulandlabs.com This inherent stability can be harnessed for various applications.

Metabolic Pathway Tracing: The deuterium (B1214612) label serves as a "heavy" tag that allows the molecule to be distinguished from its natural, non-deuterated counterparts in biological samples. sciencecoalition.org Using techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of the compound with high sensitivity and specificity. musechem.com This is invaluable for understanding its pharmacokinetic profile and for elucidating complex biochemical reaction mechanisms. wikipedia.org

Target Engagement Studies: By selectively placing the deuterium label, the binding process between the ester (or its active metabolite, POA) and its biological targets can be investigated. musechem.com This can help to confirm target engagement and provide insights into the drug-target interactions at a molecular level.

The development of such probes is crucial for the early stages of drug discovery, enabling a deeper understanding of how these molecules function within a cellular environment and facilitating the design of more effective therapeutic agents. nih.gov

Exploration of this compound in Emerging Therapeutic Areas Beyond Current Scope

The parent compound of pyrazinoic acid is pyrazinamide, a cornerstone drug for treating tuberculosis (TB). digitellinc.comnih.gov A significant challenge in TB therapy is the emergence of drug-resistant strains, many of which become resistant to pyrazinamide due to mutations in the pyrazinamidase enzyme required to activate it. digitellinc.comasm.org

Esters of pyrazinoic acid represent a promising strategy to overcome this resistance, as they can be hydrolyzed by other mycobacterial esterases to release the active POA, bypassing the need for pyrazinamidase. researchgate.net Studies have shown that various pyrazinoic acid esters are active against pyrazinamide-resistant Mycobacterium tuberculosis and also show activity against other pathogenic mycobacteria, such as Mycobacterium bovis and Mycobacterium kansasii, which are naturally resistant to pyrazinamide. nih.govnih.govnih.gov Some esters have also demonstrated activity against Mycobacterium avium. nih.govasm.org

The introduction of deuterium into the ethyl ester moiety could further enhance this therapeutic potential. The kinetic isotope effect can slow down the rate of metabolism, leading to a longer half-life and increased exposure of the active compound at the site of infection. wikipedia.orgneulandlabs.com This improved pharmacokinetic profile could translate to greater efficacy. nih.gov Research has shown that inhaled pyrazinoic acid esters, when used with other drugs, can effectively reduce bacterial load in animal models, suggesting a potential new delivery route and therapeutic strategy for resistant TB. nih.govplos.org

Beyond mycobacteria, the scaffold of pyrazinoic acid esters may have broader applications. The exploration of these compounds against other pathogens is a nascent but promising field of research. The unique properties of this compound make it an ideal candidate to lead these exploratory studies, potentially uncovering new therapeutic uses for this class of molecules.

Compound Information

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )
This compound Ethyl 2-Pyrazinecarboxylate-d3; Ethyl Pyrazinoate-d3C7H5D3N2O2155.17 usbio.net
Pyrazinoic Acid POA; Pyrazinecarboxylic acidC5H4N2O2124.09
Pyrazinamide PZA; PyrazinecarboxamideC5H5N3O123.11
Deutetrabenazine AustedoC19H21D6NO3323.46

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Pyrazinoic Acid-d3 Ethyl Ester, and how does deuterium labeling affect reaction efficiency?

  • Methodology : Synthesis typically involves esterification of pyrazinoic acid with deuterated ethanol (C₂H₅OD) under acidic catalysis (e.g., H₂SO₄ or HCl). The deuterium label is introduced via the alcohol precursor, requiring anhydrous conditions to prevent isotopic exchange . Purification via recrystallization or chromatography ensures ≥95% isotopic purity. Deuterium labeling may slow reaction kinetics due to the kinetic isotope effect, necessitating extended reaction times .

Q. How can this compound be quantified in biological matrices, and what analytical techniques are most reliable?

  • Methodology : Use stable isotope dilution assays (SIDA) with LC-MS/MS. The deuterated ester serves as an internal standard, compensating for matrix effects. Chromatographic separation on a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) paired with MRM transitions (e.g., m/z 198 → 154 for the analyte and m/z 201 → 157 for the deuterated standard) ensures specificity . Validate recovery rates (≥85%) in plasma and tissue homogenates .

Q. What factors influence the hydrolytic stability of this compound in physiological conditions?

  • Methodology : Assess stability via incubation in PBS (pH 7.4) and human serum at 37°C. Monitor degradation kinetics using HPLC-UV at 254 nm. The ester’s half-life correlates with steric hindrance around the ester bond; tert-butyl esters (e.g., tert-butyl 5-chloropyrazinoate) exhibit 900-fold greater serum stability than methyl esters due to reduced esterase accessibility .

Advanced Research Questions

Q. How does Pyrazinoic Acid-d3 Ethyl Eester overcome pyrazinamide resistance in Mycobacterium tuberculosis?

  • Methodology : The ester acts as a prodrug, hydrolyzing intracellularly to release pyrazinoic acid-d3, which inhibits PanD (aspartate decarboxylase) in resistant strains. Use in vitro MIC assays against pncA-mutant strains (e.g., H37Rv) under acidic (pH 5.5) conditions to mimic the phagosomal environment. Compare IC₅₀ values to non-deuterated analogs to evaluate isotope effects on membrane permeability .

Q. What structural modifications enhance the antimycobacterial activity of pyrazinoic acid esters, and how can QSAR models guide design?

  • Methodology : Develop QSAR models using descriptors like logP, molar refractivity, and steric parameters. For example, 5-chloro substitution on the pyrazine ring increases lipophilicity, enhancing penetration into mycobacterial membranes. Tert-butyl esters (e.g., compound 13 in ) show 100-fold higher activity against M. tuberculosis than pyrazinamide. Validate predictions via in vitro time-kill assays and transcriptomic profiling of bacterial stress responses .

Q. What experimental models are suitable for studying the pharmacokinetics of this compound in vivo?

  • Methodology : Use deuterium tracing in murine TB models. Administer the ester intravenously or via inhalation, and quantify plasma/tissue levels using LC-MS/MS. Compare AUC and Cmax values to non-deuterated analogs to assess isotopic effects on metabolism. Ex vivo macrophage infection models (e.g., J774A.1 cells) can evaluate intracellular activation kinetics .

Q. How do conflicting reports on the primary target of pyrazinoic acid (e.g., PanD vs. ribosomal proteins) impact experimental design?

  • Methodology : Resolve contradictions via CRISPRi knockdown of putative targets in M. tuberculosis. Measure changes in MIC values and metabolomic profiles (e.g., LC-MS-based quantification of decarboxylated aspartate). Isotope-labeled esters (e.g., ¹³C-Pyrazinoic Acid-d3 Ethyl Ester) can track target engagement via pull-down assays and SILAC proteomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.